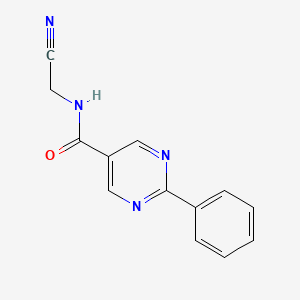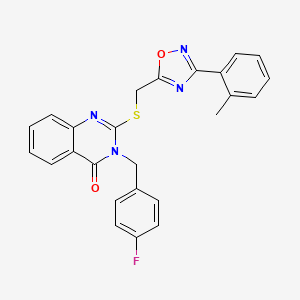![molecular formula C22H19N3O3S B2652466 2,3-dimethoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide CAS No. 863593-33-3](/img/structure/B2652466.png)
2,3-dimethoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2,3-dimethoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide” is a complex organic molecule that contains several functional groups. It has a benzamide group, which is a common motif in pharmaceutical drugs . The compound also contains a thiazole ring, which is a type of heterocyclic compound that has been associated with various biological activities .
Molecular Structure Analysis
The compound contains a benzamide group, a thiazole ring, and a pyridine ring. These groups are likely to contribute to the compound’s reactivity and potential biological activity .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the benzamide, thiazole, and pyridine groups. For example, the benzamide group could potentially undergo hydrolysis, and the thiazole ring might participate in electrophilic substitution reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzamide group could increase its solubility in polar solvents .
科学的研究の応用
Anti-inflammatory and Analgesic Agents
Research into novel heterocyclic compounds derived from visnagenone and khellinone has shown significant anti-inflammatory and analgesic activities. Compounds exhibiting COX-2 selectivity have been identified, suggesting potential applications in developing therapies for inflammation-related disorders (Abu‐Hashem et al., 2020).
Anticancer Evaluation
A series of benzamide derivatives synthesized for anticancer evaluation demonstrated moderate to excellent activity against several cancer cell lines, including breast, lung, colon, and ovarian cancers. Some derivatives showed higher activity than the reference drug, etoposide, highlighting their potential as anticancer agents (Ravinaik et al., 2021).
Antimicrobial Activities
Synthesis and evaluation of pyrazolopyridines and related heterocyclic compounds have revealed promising antimicrobial properties against various bacteria and fungi. This research underscores the potential of such compounds in addressing antibiotic resistance and developing new antimicrobial therapies (El‐Borai et al., 2013).
Synthesis of Heterocyclic Compounds
Innovative synthetic methods have been developed for creating diverse heterocyclic structures, including thiazolopyrimidines and thiazolo[3,2-a]pyrimidines. These studies contribute to the expansion of available heterocyclic compounds for various scientific and therapeutic applications (Haiza et al., 2000).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2,3-dimethoxy-N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3S/c1-13-14(21-25-17-10-6-12-23-22(17)29-21)7-4-9-16(13)24-20(26)15-8-5-11-18(27-2)19(15)28-3/h4-12H,1-3H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHKNIVCJUNMODW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2=C(C(=CC=C2)OC)OC)C3=NC4=C(S3)N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 3-({[4-(2-furoyl)piperazin-1-yl]carbonothioyl}amino)thiophene-2-carboxylate](/img/structure/B2652389.png)
![2-(4-ethoxyphenyl)-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2652391.png)
![2-bromo-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2652393.png)
![(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-((4-phenylthiazol-2-yl)amino)ethyl)thio)acetamide](/img/structure/B2652394.png)

![N-[(4-Morpholin-4-ylthian-4-yl)methyl]thiophene-2-carboxamide](/img/structure/B2652396.png)

![3-(4-chlorophenyl)-9-(2-fluorobenzyl)-5-methyl-5,9-dihydro-6H-[1,2,4]triazolo[4,3-e]purine-6,8(7H)-dione](/img/structure/B2652399.png)


![N-[(E)-(3-methyl-1,3-benzothiazol-2-ylidene)amino]-4-phenylbenzamide](/img/structure/B2652404.png)
![1-[3-[[4-(4-Fluoroanilino)quinazolin-2-yl]sulfanylmethyl]-4-methoxyphenyl]ethanone](/img/structure/B2652405.png)
